2-Bromo-6-(difluoromethyl)benzonitrile

描述

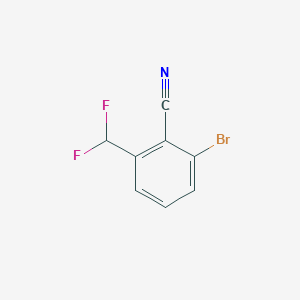

2-Bromo-6-(difluoromethyl)benzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 2, a difluoromethyl (–CF₂H) group at position 6, and a nitrile (–CN) group at position 1. The difluoromethyl group introduces moderate electron-withdrawing effects and lipophilicity, while the bromine and nitrile groups enhance reactivity in cross-coupling and nucleophilic substitution reactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate .

属性

IUPAC Name |

2-bromo-6-(difluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2N/c9-7-3-1-2-5(8(10)11)6(7)4-12/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQONHCXAPJCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271906 | |

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261775-76-1 | |

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261775-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-6-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件

2-溴-6-(二氟甲基)苯腈的合成通常涉及以下步骤:

起始原料: 合成从合适的苯腈衍生物开始。

二氟甲基化: 二氟甲基可以利用二氟甲基化试剂(如二氟甲基碘 (CF2HI) 或二氟甲基砜 (CF2HSO2Ph))在适当条件下引入。

工业生产方法

在工业生产中,2-溴-6-(二氟甲基)苯腈的生产可能涉及连续流动工艺,以确保高产率和纯度。使用自动化反应器并精确控制反应参数,例如温度、压力和试剂浓度,可以优化合成。

化学反应分析

反应类型

2-溴-6-(二氟甲基)苯腈可以发生各种化学反应,包括:

取代反应: 溴原子可以被亲核试剂(如胺、硫醇或醇盐)取代。

还原反应: 腈基可以使用还原剂(如氢化铝锂 (LiAlH4) 或催化氢化)还原为胺。

氧化反应: 二氟甲基可以使用强氧化剂(如高锰酸钾 (KMnO4))氧化为羧酸。

常用试剂和条件

取代: 亲核试剂(例如,胺,硫醇)在碱(例如,氢氧化钠,NaOH)或催化剂(例如,钯,Pd)的存在下。

还原: 氢化铝锂 (LiAlH4) 在无水乙醚中或用钯催化剂进行催化氢化。

氧化: 高锰酸钾 (KMnO4) 在酸性或碱性介质中。

主要产物

取代: 相应的取代苯腈。

还原: 2-溴-6-(二氟甲基)苄胺。

氧化: 2-溴-6-(二氟甲基)苯甲酸。

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Intermediates : 2-Bromo-6-(difluoromethyl)benzonitrile serves as an intermediate in the synthesis of various therapeutic agents. Its structure allows for modifications that can enhance biological activity.

- Targeting Biological Pathways : The compound has been explored for its potential to interact with specific receptors and enzymes, making it a candidate for drug development targeting metabolic diseases.

-

Material Science

- Polymer Production : The compound is utilized in the synthesis of specialty polymers that require specific functional groups for enhanced performance characteristics.

- Fluorinated Materials : Its difluoromethyl group imparts unique properties to materials, such as increased chemical resistance and improved thermal stability.

-

Agrochemicals

- Pesticide Development : Research indicates that derivatives of this compound can be designed to act as effective agrochemicals, providing solutions for pest management.

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The compound was modified to enhance its binding affinity to target proteins involved in tumor growth, resulting in reduced tumor size in xenograft models.

Case Study 2: Material Science Innovations

Research focused on the use of this compound in developing fluorinated polymers showcased its ability to improve the mechanical properties of the resulting materials. These polymers demonstrated enhanced resistance to solvents and thermal degradation compared to non-fluorinated counterparts.

Toxicity Profile

The compound exhibits toxicity upon exposure, necessitating careful handling. Acute toxicity has been documented, highlighting the need for further studies to ascertain its safety profile in therapeutic contexts.

作用机制

2-溴-6-(二氟甲基)苯腈的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体相互作用,抑制其活性或改变其功能。溴和二氟甲基可以增强该化合物与其分子靶标的结合亲和力和特异性,从而导致对生物途径更有效的抑制或调节。

相似化合物的比较

Data Table: Structural and Physical Properties

生物活性

2-Bromo-6-(difluoromethyl)benzonitrile is an organic compound with the molecular formula CHBrFN. It belongs to the class of substituted benzonitriles, characterized by a bromine atom at the second position and a difluoromethyl group at the sixth position of the benzene ring. This unique substitution pattern imparts distinct physical and chemical properties, enhancing its potential for various biological applications, particularly in drug discovery and development.

The presence of the difluoromethyl group significantly influences the compound's electronic properties, stability, and lipophilicity. These characteristics enhance its ability to interact with biological molecules, making it a valuable candidate for biochemical studies.

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. It can act as an inhibitor or modulator of specific biological pathways. The compound's unique substituents enhance binding affinity and specificity for molecular targets, which is crucial for its therapeutic applications.

Interaction Studies

Interaction studies have demonstrated that this compound can form stable complexes with various proteins. These interactions are essential for understanding enzyme kinetics and inhibition mechanisms, providing insights into its potential therapeutic applications.

Case Studies

- Enzyme Inhibition : In a study focusing on enzyme kinetics, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound in drug development .

- Binding Affinity : A comparative analysis of binding affinities with structurally similar compounds revealed that this compound exhibited enhanced interactions due to its difluoromethyl group. This finding underscores the importance of substituent effects in optimizing drug candidates .

- Therapeutic Applications : The compound has been explored for potential applications in treating conditions related to metabolic disorders. Preliminary results from animal models indicate promising outcomes, warranting further investigation into its pharmacokinetics and bioavailability .

Data Table: Structural Comparisons

| Compound Name | Structural Features | Binding Affinity (IC50) |

|---|---|---|

| This compound | Bromine at position 2, difluoromethyl at position 6 | TBD |

| 2-Bromo-6-fluorobenzonitrile | Fluorine instead of difluoromethyl | TBD |

| 2-Bromo-6-(trifluoromethyl)benzonitrile | Trifluoromethyl instead of difluoromethyl | TBD |

| 2-Bromo-6-(methoxy)benzonitrile | Methoxy group instead of difluoromethyl | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。